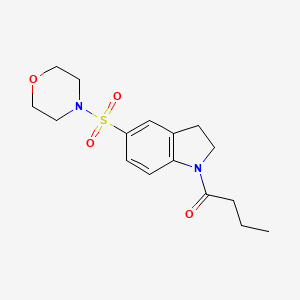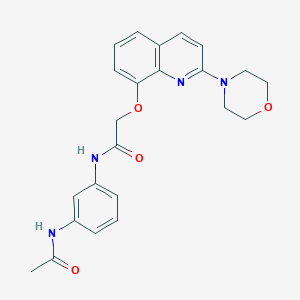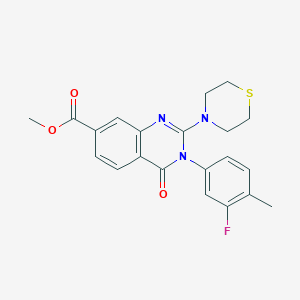![molecular formula C17H14ClN B3012123 N-[(4-chlorophenyl)methyl]naphthalen-1-amine CAS No. 285992-80-5](/img/structure/B3012123.png)
N-[(4-chlorophenyl)methyl]naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]naphthalen-1-amine, also known as CP-47,497, is a synthetic cannabinoid that acts on the cannabinoid receptors in the brain. This compound has gained significant attention in scientific research due to its potential therapeutic applications and its ability to mimic the effects of natural cannabinoids found in cannabis.
Mecanismo De Acción
N-[(4-chlorophenyl)methyl]naphthalen-1-amine acts on the cannabinoid receptors in the brain, specifically the CB1 receptor. This receptor is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood. This compound binds to the CB1 receptor, activating it and producing a range of effects on the body.
Biochemical and Physiological Effects
The binding of this compound to the CB1 receptor produces a range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of pain sensation, and the regulation of appetite and mood. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-[(4-chlorophenyl)methyl]naphthalen-1-amine in scientific research has several advantages, including its ability to mimic the effects of natural cannabinoids found in cannabis. Additionally, this compound has a high affinity for the CB1 receptor, making it a useful tool in studying the function of this receptor. However, the use of this compound in lab experiments is limited by its high potency and potential for toxicity, requiring strict safety protocols and specialized equipment.
Direcciones Futuras
There are several future directions for research involving N-[(4-chlorophenyl)methyl]naphthalen-1-amine. These include investigations into its potential use in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential for use in the development of new therapeutic agents. Finally, the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential is an area of active research.
Métodos De Síntesis
The synthesis of N-[(4-chlorophenyl)methyl]naphthalen-1-amine involves a multistep process that starts with the reaction of 1-naphthylamine with 4-chlorobenzyl chloride. This is followed by a series of reactions involving the addition of other reagents to produce the final product. The synthesis of this compound requires specialized equipment and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)methyl]naphthalen-1-amine has been extensively studied in scientific research due to its ability to bind to the cannabinoid receptors in the brain. This has led to investigations into its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]naphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNPAOQOLGRLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone](/img/structure/B3012043.png)

![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012049.png)
![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012051.png)
![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3012055.png)

![N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3012058.png)


![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)
